molecular formula C22H17N2NaO5S B13799162 2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 61109-39-5

2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt

Cat. No.: B13799162
CAS No.: 61109-39-5
M. Wt: 444.4 g/mol
InChI Key: SKVZAVBUTKYIAK-UHFFFAOYSA-M
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Description

The compound 2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt (hereafter referred to as the target compound) is a sodium salt of a substituted anthraquinone sulfonic acid. Its structure features a 1-aminoanthraquinone core with a 2,4-dimethylphenylamino substituent at position 4 and a sulfonic acid group at position 2. Such compounds are often utilized in dyes, pharmaceuticals, and materials science due to their electron-deficient aromatic systems and sulfonate groups, which enhance solubility and reactivity .

Properties

CAS No.

61109-39-5

Molecular Formula

C22H17N2NaO5S

Molecular Weight

444.4 g/mol

IUPAC Name

sodium;1-amino-4-(2,4-dimethylanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C22H18N2O5S.Na/c1-11-7-8-15(12(2)9-11)24-16-10-17(30(27,28)29)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1

InChI Key

SKVZAVBUTKYIAK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step 1: Sulfonation

  • Anthraquinone is treated with concentrated sulfuric acid under controlled temperature (typically 80–120 °C) to introduce the sulfonic acid group at the 2-position.
  • Reaction time varies from several hours to optimize yield and minimize polysulfonation.
  • The product, anthraquinone-2-sulfonic acid, is isolated by precipitation or crystallization.

Step 2: Amination

  • The anthraquinone-2-sulfonic acid undergoes nitration or direct amination at the 1-position.
  • In some protocols, nitration is followed by catalytic hydrogenation to convert the nitro group to an amino group.
  • Alternatively, direct amination can be achieved using ammonia or ammonium salts under pressure and elevated temperature.

Step 3: Introduction of 2,4-Dimethylphenylamino Group

  • The 4-position is activated for nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
  • 2,4-Dimethylaniline is reacted with the 1-amino-4-chloro or 1-amino-4-haloanthraquinone-2-sulfonic acid intermediate under reflux conditions in a polar solvent such as dimethylformamide or dimethyl sulfoxide.
  • The reaction proceeds via nucleophilic displacement of the halogen by the aniline nitrogen.

Step 4: Formation of Monosodium Salt

  • The sulfonic acid moiety is neutralized by adding an equimolar amount of sodium hydroxide solution.
  • The monosodium salt precipitates or remains in solution depending on the solvent system.
  • The final product is purified by recrystallization or filtration.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Sulfonation Concentrated H2SO4 80–120 4–8 Control temperature to avoid polysulfonation
Amination NH3 or NH4 salts; catalytic hydrogenation 50–100 6–12 Alternative nitration followed by reduction
Aryl Amination 2,4-Dimethylaniline, polar aprotic solvent 120–150 8–24 Requires inert atmosphere to prevent oxidation
Salt Formation NaOH aqueous solution Room temperature 1–2 Stoichiometric neutralization

Purification Techniques

  • Recrystallization from aqueous ethanol or water.
  • Filtration under reduced pressure.
  • Drying under vacuum at moderate temperature (40–60 °C).

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield (%) Remarks
Sulfonation Anthraquinone, H2SO4 100 °C, 6 h 80–90 Regioselective sulfonation
Amination NH3 or NH4 salts, H2 (cat.) 80 °C, 8 h 75–85 Via nitration/reduction preferred
Aryl Amination 2,4-Dimethylaniline, DMF 140 °C, 12 h 70–80 Requires inert atmosphere
Salt Formation NaOH Room temp, 2 h Quantitative Salt improves solubility

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Dye Chemistry

2-Anthracenesulfonic acid derivatives are primarily utilized as dyes in textile and paper industries. Their vibrant colors and stability make them suitable for various applications:

  • Textile Dyes : The compound is used in dyeing fabrics due to its excellent lightfastness and resistance to washing.
  • Paper Dyes : It imparts bright colors to paper products, enhancing aesthetic appeal.

Environmental Applications

The compound has been investigated for its potential to inhibit sulfide production from sulfate-reducing bacteria. This property is particularly useful in:

  • Oil Industry : Preventing souring of oil wells by inhibiting hydrogen sulfide production.
  • Wastewater Treatment : Reducing sulfide generation during sewage treatment processes, which can be detrimental to the environment.

Biochemical Applications

Research indicates that anthraquinone derivatives can have biological activity:

  • Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial effects against various pathogens.
  • Cell Proliferation Inhibition : The compound may influence cell proliferation in certain bacterial strains, making it a candidate for further research in microbiology.

Case Studies

StudyFocusFindings
SCCNFP Opinion on Acid Blue 62Toxicity AssessmentEvaluated the safety of similar anthraquinone compounds; established baseline toxicity data relevant for regulatory purposes .
Anthraquinones as InhibitorsIndustrial ApplicationDemonstrated the effectiveness of anthraquinones in inhibiting sulfide production from sulfate-reducing bacteria, applicable in oil wells and wastewater treatment .
Screening AssessmentEnvironmental ImpactAssessed the chemical properties and potential hazards of anthracene derivatives; highlighted uses in dyeing and environmental management .

Mechanism of Action

The mechanism of action of this compound involves its interaction with the P2Y4 receptor. As an antagonist, it binds to the receptor and inhibits its activation by UTP (uridine triphosphate). This inhibition affects various downstream signaling pathways, leading to altered cellular responses. The molecular targets and pathways involved in this process are crucial for understanding the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s key structural analogs differ primarily in the substituents on the phenylamino group, which influence electronic, steric, and solubility properties.

Table 1: Substituent and Molecular Comparison
Compound Name Substituent (Position 4) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 2,4-Dimethylphenylamino Not explicitly provided<sup>†</sup> ~450 (estimated) Likely dye intermediate; potential biological activity
Sodium 1-amino-4-[(2-methoxyphenyl)amino]-9,10-dioxo-anthracene-2-sulfonate 2-Methoxyphenylamino C21H15N2NaO6S 446.409 Enhanced solubility (methoxy group); dye applications
1-Amino-4-(2,4,6-trimethylanilino)-9,10-dioxo-anthracene-2-sulfonate, monosodium salt 2,4,6-Trimethylphenylamino Not provided ~460 (estimated) Irritant (actual endpoint); non-irritant (predicted)
1-Amino-4-[(propan-2-yl)amino]-9,10-dioxo-anthracene-2-sulfonic acid Isopropylamino C17H16N2O5S 361.2 Lower solubility; blue solid (mp 260–262°C)
Sodium 1-amino-4-(cyclohexylamino)-9,10-dioxo-anthracene-2-sulfonate (Imperial Blue 2656) Cyclohexylamino Not provided ~470 (estimated) Textile dye; high color intensity
1-Amino-4-[(3,5-dibromo-2,4,6-trimethylphenyl)amino]-9,10-dioxo-anthracene-2-sulfonate 3,5-Dibromo-2,4,6-trimethylphenylamino Not provided ~630 (estimated) Increased steric bulk; potential halogen-dependent reactivity


<sup>†</sup> Molecular formula inferred from analogs: Likely C22H19N2NaO5S.

Physicochemical Properties

  • Solubility : Methoxy and sulfonate groups enhance aqueous solubility (e.g., ). The target compound’s dimethylphenyl group may reduce polarity compared to methoxy analogs but improve lipid membrane interaction.
  • Thermal Stability: The isopropylamino analog () has a melting point of 260–262°C, while morpholino derivatives (e.g., ) melt at 282°C, indicating substituent-dependent stability .

Key Research Findings

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in ) increase resonance stabilization, whereas methyl groups (target compound) exert inductive effects, altering redox potentials .

Toxicity Prediction Challenges :

  • The trimethyl-substituted analog’s misprediction () underscores the need for experimental validation of computational models .

Applications in Materials Science :

  • Sodium sulfonate salts (e.g., ) are preferred in dyes for textile compatibility, while bulkier substituents (e.g., cyclohexyl in ) improve color fastness .

Biological Activity

2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt (CAS No. 71550-19-1) is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

PropertyValue
Molecular FormulaC22H17N2NaO5S
Molecular Weight444.44 g/mol
LogP5.04370
PSA137.77

Research indicates that compounds related to anthracenesulfonic acids exhibit various biological activities, particularly in neuroprotection and inhibition of sulfide production from sulfate-reducing bacteria.

Neuroprotective Effects

A study highlighted the neuroprotective properties of anthraquinone derivatives, including 2-anthracenesulfonic acid. It was found to significantly inhibit caspase-3 activity in neuronal cells subjected to oxidative stress induced by hydrogen peroxide (H2O2) and staurosporine (STS). The compound demonstrated the capability to reduce cell death and maintain cellular viability through several assays:

  • Resazurin Metabolism Assay
  • Lactate Dehydrogenase (LDH) Release Assay
  • Cellular ATP Levels Measurement

The results indicated that treatment with 75 μM of the compound effectively reduced STS-induced neuronal injury by inhibiting caspase-dependent pathways and activating pro-survival kinases such as AKT .

Inhibition of Sulfide Production

Another significant finding is the ability of anthraquinone derivatives to inhibit sulfide production from sulfate-reducing bacteria. This property is particularly relevant in industrial applications where sulfide generation can lead to environmental and operational issues. The mechanism involves the interference with respiratory sulfate reduction pathways, suggesting potential uses in sewage treatment and oil recovery processes .

Case Studies

  • Neuroprotection in Cortical Neurons :
    • Objective : To assess the protective effects of 2-anthracenesulfonic acid against oxidative stress.
    • Method : Cortical neurons were treated with varying concentrations of the compound alongside STS.
    • Results : Significant reductions in cell death and caspase activation were observed at concentrations as low as 75 μM, confirming its efficacy as a neuroprotective agent .
  • Industrial Applications :
    • Objective : Evaluate the effectiveness of anthraquinone compounds in inhibiting sulfide production.
    • Method : Laboratory studies were conducted using sulfate-reducing bacterial cultures treated with different concentrations of anthraquinones.
    • Results : The compounds demonstrated a marked decrease in hydrogen sulfide production, indicating their potential utility in industrial settings .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for any therapeutic applications. Data on toxicity and safety profiles indicate that while there are some concerns regarding skin irritation and sensitization in animal models, further studies are needed to establish comprehensive safety guidelines for human use .

Q & A

Q. What synthetic routes are optimal for preparing this anthraquinone sulfonate derivative, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

  • Nucleophilic substitution is a common approach for introducing aryl amino groups into anthraquinone sulfonates. For example, describes using aminophenyl derivatives in coupling reactions under alkaline conditions (pH 9–11) at 80–100°C .
  • Optimization parameters : Monitor reaction progress via TLC or HPLC to track intermediate formation. Adjust stoichiometry of 2,4-dimethylphenylamine to anthraquinone sulfonate precursors to minimize byproducts (e.g., disubstituted derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing structural features like sulfonate positioning and substituent regiochemistry?

Methodological Answer:

  • ¹H/¹³C NMR : Use DMSO-d₆ to dissolve the compound. Key signals include aromatic protons (δ 6.5–8.5 ppm) and sulfonate resonance (δ 110–120 ppm in ¹³C) .
  • FT-IR : Confirm sulfonate groups via asymmetric S-O stretching (1190–1250 cm⁻¹) and carbonyl stretches (1660–1680 cm⁻¹) from the anthraquinone core .
  • High-resolution mass spectrometry (HR-MS) distinguishes monosodium adducts (e.g., [M+Na]⁺) from dimeric impurities .

Q. How does the compound’s solubility in polar solvents impact its applicability in dye-based photophysical studies?

Methodological Answer:

  • Solubility in water/DMSO (as noted in ) enables studies in aqueous matrices. For controlled aggregation, use dynamic light scattering (DLS) to monitor particle size changes under varying pH (4–9) and ionic strength .
  • Precipitate sparingly soluble derivatives by adding ethanol, then characterize via UV-Vis to assess π-π stacking effects on absorption maxima .

Q. What environmental fate studies are critical for assessing its persistence in aquatic systems?

Methodological Answer:

  • Conduct OECD 301B biodegradability tests in activated sludge. Monitor sulfonate cleavage via LC-MS to detect anthraquinone metabolites .
  • Assess photodegradation under simulated sunlight (λ > 290 nm) using a xenon arc lamp. Identify intermediates (e.g., quinone radicals) via EPR spectroscopy .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., 2,4-dimethylphenyl) influence the compound’s redox behavior and dye-sensitized electron transfer efficiency?

Methodological Answer:

  • Perform cyclic voltammetry in acetonitrile with 0.1 M TBAPF₆. Compare reduction potentials (E₁/₂) of the anthraquinone core (-0.5 to -0.8 V vs. Ag/AgCl) to derivatives with electron-withdrawing groups .
  • Use time-resolved fluorescence to correlate substituent effects with excited-state lifetime (τ) in dye-sensitized solar cell (DSSC) applications .

Q. What computational strategies can model its interactions with biomolecules (e.g., serum albumin) for toxicological profiling?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to human serum albumin (PDB ID: 1AO6). Prioritize binding sites (e.g., Sudlow’s Site I) using Gibbs free energy calculations .
  • *DFT calculations (B3LYP/6-31G)**: Optimize geometry to identify reactive moieties (e.g., sulfonate groups) prone to nucleophilic attack .

Q. How can conflicting data on its endocrine disruption potential be resolved using tiered screening assays?

Methodological Answer:

  • Tier 1 : Use ER/AR CALUX assays to assess estrogen/androgen receptor binding. Compare with positive controls (e.g., 17β-estradiol) .
  • Tier 2 : Perform zebrafish embryo toxicity tests (OECD 236) to validate in vivo effects at concentrations ≤ 10 mg/L. Track developmental abnormalities (e.g., yolk sac edema) .

Q. What analytical approaches resolve contradictions in reported UV-Vis spectra (e.g., λ_max shifts in different solvents)?

Methodological Answer:

  • Solvatochromism analysis : Measure λ_max in solvents of varying polarity (e.g., water, DMF, ethanol). Apply the Kamlet-Taft equation to quantify hydrogen-bonding effects .
  • TD-DFT simulations : Compare theoretical absorption spectra (Gaussian 16) with experimental data to assign electronic transitions (e.g., π→π* vs. n→π*) .

Q. Which advanced degradation pathways (e.g., ozonation, photocatalysis) effectively mineralize this compound in wastewater?

Methodological Answer:

  • Photocatalytic degradation : Use TiO₂ nanoparticles under UV light. Monitor total organic carbon (TOC) removal and quantify sulfate release via ion chromatography .
  • Ozonation kinetics : Determine second-order rate constants (k_O₃) at pH 3–10. Identify hydroxyl radical contributions using tert-butanol as a scavenger .

Q. What mechanistic insights explain its acute toxicity (e.g., LD₅₀ discrepancies in rodent models)?

Methodological Answer:

  • Metabolite profiling : Administer the compound (200 mg/kg, ip) to rats. Collect plasma/liver homogenates for LC-MS/MS analysis. Detect reactive quinone-imine intermediates .
  • ROS assays : Use DCFH-DA in HepG2 cells to quantify oxidative stress. Correlate with glutathione depletion and caspase-3 activation .

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